molecular formula C11H13FO5S B2778815 Tert-butyl 2-fluorosulfonyloxybenzoate CAS No. 2411221-11-7

Tert-butyl 2-fluorosulfonyloxybenzoate

Cat. No.: B2778815
CAS No.: 2411221-11-7
M. Wt: 276.28
InChI Key: SOYDQJYNMWSYIX-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluorosulfonyloxybenzoate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyloxy group, and a benzoate moiety, which collectively contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluorosulfonyloxybenzoate typically involves the reaction of 2-hydroxybenzoic acid with tert-butyl alcohol and fluorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Esterification: 2-hydroxybenzoic acid reacts with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form tert-butyl 2-hydroxybenzoate.

    Fluorosulfonylation: The resulting ester is then treated with fluorosulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluorosulfonyloxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-fluorosulfonyloxybenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in solvents like dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2-fluorosulfonyloxybenzoic acid and tert-butyl alcohol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Tert-butyl 2-fluorosulfonyloxybenzoate has found applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-hydroxybenzoate: Similar structure but lacks the fluorosulfonyloxy group.

    2-fluorosulfonyloxybenzoic acid: Similar structure but lacks the tert-butyl group.

    Tert-butyl benzoate: Similar structure but lacks both the fluorosulfonyloxy and hydroxy groups.

Uniqueness

Tert-butyl 2-fluorosulfonyloxybenzoate is unique due to the presence of both the fluorosulfonyloxy and tert-butyl groups, which confer distinct reactivity and stability properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 2-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYDQJYNMWSYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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